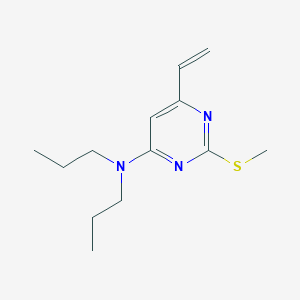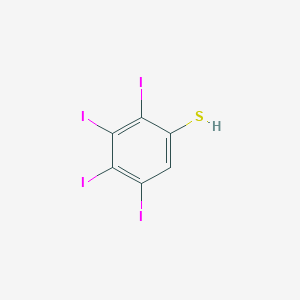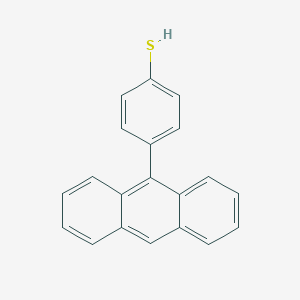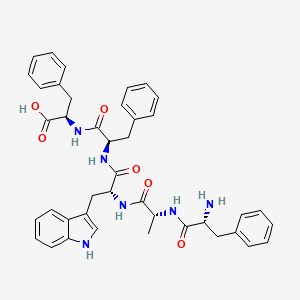![molecular formula C29H36O2 B14233087 2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene CAS No. 566940-21-4](/img/structure/B14233087.png)
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with two 4-[(2S)-2-methylbutoxy]phenyl groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) with iron(III) chloride catalyst, nitration with nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Applications De Recherche Scientifique
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mécanisme D'action
The mechanism by which 2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Diisopropyl-2-methylbenzene
- 1,4-Bis(2-methylstyryl)benzene
- 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene
Uniqueness
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene is unique due to its specific substitution pattern and the presence of the 2-methylbutoxy groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
Propriétés
Numéro CAS |
566940-21-4 |
|---|---|
Formule moléculaire |
C29H36O2 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene |
InChI |
InChI=1S/C29H36O2/c1-6-21(3)19-30-27-13-8-24(9-14-27)26-12-17-29(23(5)18-26)25-10-15-28(16-11-25)31-20-22(4)7-2/h8-18,21-22H,6-7,19-20H2,1-5H3/t21-,22-/m0/s1 |
Clé InChI |
OLEANPIDJVQWNK-VXKWHMMOSA-N |
SMILES isomérique |
CC[C@H](C)COC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OC[C@@H](C)CC)C |
SMILES canonique |
CCC(C)COC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OCC(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


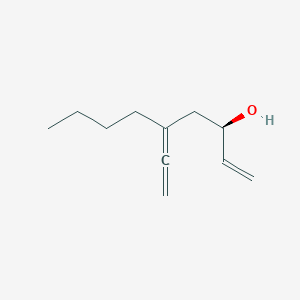
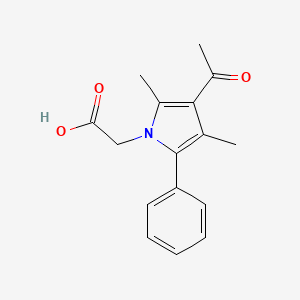
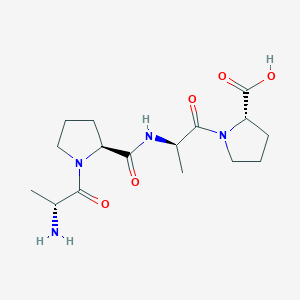
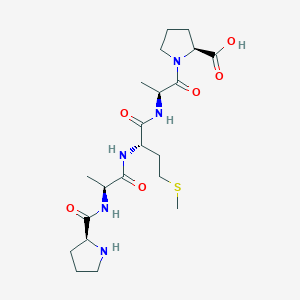
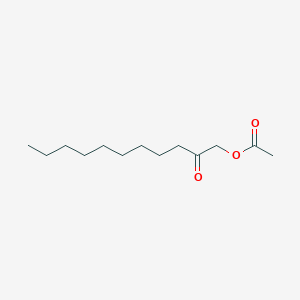
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)


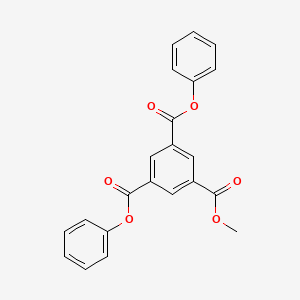
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
